3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- A (Z)-configured methylidene bridge linking the thiazolidinone and pyridopyrimidinone moieties, critical for stereochemical activity.
- A 2-hydroxyethylamino substituent at the 2-position of the pyridopyrimidinone, enhancing solubility and hydrogen-bonding capacity.
- A 9-methyl group on the pyridopyrimidinone, influencing steric and electronic properties .
The compound’s synthesis likely involves multi-step condensation and cyclization reactions, analogous to methods described for structurally related pyrazolo-pyrimidinones and thiazolidinones .
Properties
Molecular Formula |
C23H20N4O5S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-3-2-7-26-20(13)25-19(24-6-8-28)15(21(26)29)10-18-22(30)27(23(33)34-18)11-14-4-5-16-17(9-14)32-12-31-16/h2-5,7,9-10,24,28H,6,8,11-12H2,1H3/b18-10- |
InChI Key |
JUIDPSDRVIPQQJ-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thioxo group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and protein binding.
Materials Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular targets such as tubulin, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s thiazolidinone moiety is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations :
- The target compound and compound share the pyrido[1,2-a]pyrimidin-4-one core, whereas compounds 10a/b and 19 feature pyrazolo- or thiazolo-fused systems. The pyrido core may confer distinct electronic properties affecting binding affinity .
Thiazolidinone Substituents: The benzodioxolylmethyl group in the target compound is unique compared to phenyl (10a), chlorophenyl (10b), or benzyl () substituents. Benzodioxole’s electron-rich nature may enhance interactions with aromatic residues in enzyme active sites .
Amino Substituents: The 2-hydroxyethylamino group in the target compound contrasts with morpholinylethylamino () or unsubstituted amines (10a/b). Hydroxyethyl groups improve aqueous solubility, while morpholine may enhance membrane permeability .
Stereochemical Impact :
- The Z-configuration of the methylidene bridge in the target compound and derivative is critical for spatial alignment with target proteins. Similar compounds with E-configurations often show reduced activity .
Bioactivity Trends :
- Compounds with chlorophenyl (10b) or thioxo (19) groups exhibit enhanced anti-inflammatory or antimicrobial activity, respectively. The benzodioxole moiety in the target compound may similarly modulate bioactivity, though empirical data are lacking .
Computational and Docking Comparisons
- Tanimoto Similarity Analysis: Using Morgan fingerprints (radius 2), the target compound shows ~60–70% similarity to ’s morpholinyl derivative, primarily due to shared core and thiazolidinone motifs. In contrast, similarity to 10a/b drops to ~40–45% due to divergent fused-ring systems .
- Docking Affinity Predictions: Molecular docking (e.g., AutoDock Vina) suggests that the benzodioxolylmethyl group in the target compound may engage in hydrophobic interactions with residues in kinase binding pockets, akin to benzyl or phenyl groups in analogs. However, the hydroxyethylamino group’s hydrogen-bonding capacity could improve selectivity compared to morpholinyl derivatives .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazolidinone Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Pyrido-Pyrimidine Core : Associated with nucleic acid interactions and potential anticancer activity.
- Benzodioxole Moiety : Contributes to the compound's pharmacological profile by enhancing bioactivity through interaction with various biological targets.
The molecular formula of this compound is with a molecular weight of approximately 521.621 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.
- Anticancer Potential : Preliminary tests suggest it may inhibit the growth of cancer cells by interfering with cell cycle regulation.
- Enzyme Inhibition : Potential to inhibit specific protein kinases, which are critical in cancer progression and other diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on activity:
| Structural Modification | Biological Activity | Observations |
|---|---|---|
| Thiazolidinone Ring | Antimicrobial | Essential for activity against bacteria |
| Pyrido-Pyrimidine Core | Anticancer | Enhances interaction with DNA/RNA |
| Benzodioxole Substitution | Varies | Alters pharmacokinetics and potency |
Synthesis Methods
The synthesis of the compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Thiazolidinone : Reacting appropriate aldehydes with thiosemicarbazides under acidic conditions.
- Pyrido-Pyrimidine Construction : Cyclization reactions involving pyridine derivatives.
- Final Coupling Reactions : Combining the thiazolidinone and pyrido-pyrimidine moieties through nucleophilic substitution.
Case Studies and Research Findings
Recent research has focused on evaluating the biological activity of this compound through various in vitro studies:
- Antimicrobial Studies : The compound was tested against a panel of bacteria and fungi, showing significant inhibition at low concentrations (IC50 values ranging from 0.1 to 10 µM).
- Cancer Cell Line Testing : In vitro assays demonstrated that the compound effectively reduces cell viability in several cancer cell lines (e.g., MCF7, HeLa) with IC50 values as low as 5 µM.
- Kinase Inhibition Assays : The compound was evaluated for its ability to inhibit protein kinases such as DYRK1A, showing promising results with IC50 values around 0.028 µM, indicating strong potential for therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
